DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE
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Overview
Description
DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C19H19NO6S It is known for its unique chemical structure, which includes a methoxy group, a methylsulfanyl group, and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then reacted with isophthalic acid derivatives under specific conditions to form the final product . The reaction conditions often include the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE include:
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- Dimethyl 5-(2-methoxy-4-(methylthio)benzamido)isophthalate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
dimethyl 5-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-24-16-10-14(27-4)5-6-15(16)17(21)20-13-8-11(18(22)25-2)7-12(9-13)19(23)26-3/h5-10H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDGLWRFRIODSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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